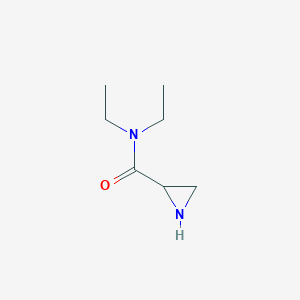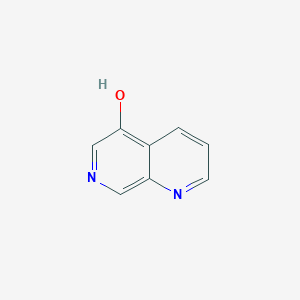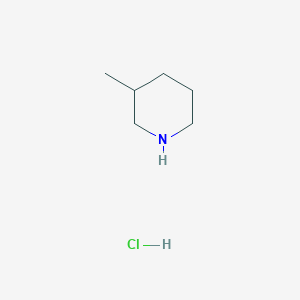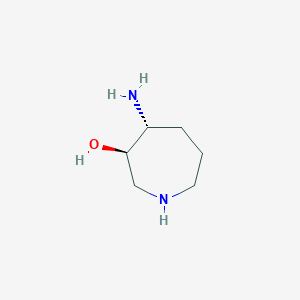
3-(Methylamino)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylamino)azetidine-3-carboxamide is a chemical compound with the molecular formula C5H11N3O It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)azetidine-3-carboxamide can be achieved through various synthetic routes. . This reaction is efficient for synthesizing functionalized azetidines. Another method involves the nucleophilic substitution reactions with nitrogen nucleophiles or the reduction of β-lactams .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methylamino)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions with various reagents to form substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of this compound.
Applications De Recherche Scientifique
3-(Methylamino)azetidine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly as inhibitors of specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and processes.
Industrial Applications: It can be used in the development of new materials and chemicals for industrial purposes.
Mécanisme D'action
The mechanism of action of 3-(Methylamino)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been studied as a potential inhibitor of the signal transducer and activator of transcription 3 (STAT3) pathway . The compound binds to the STAT3 protein, inhibiting its phosphorylation and subsequent activation, which can lead to the suppression of cancer cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(Methylamino)azetidine-3-carboxamide include other azetidine derivatives such as azetidine-2-carboxamide and azetidine-3-carboxamide .
Uniqueness
This compound is unique due to its specific substitution pattern and its potential as a STAT3 inhibitor. Compared to other azetidine derivatives, it has shown promising activity in inhibiting STAT3, making it a valuable compound for further research and development in medicinal chemistry .
Propriétés
Formule moléculaire |
C5H11N3O |
|---|---|
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
3-(methylamino)azetidine-3-carboxamide |
InChI |
InChI=1S/C5H11N3O/c1-7-5(4(6)9)2-8-3-5/h7-8H,2-3H2,1H3,(H2,6,9) |
Clé InChI |
CGXGLNOZJADLOB-UHFFFAOYSA-N |
SMILES canonique |
CNC1(CNC1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Aminopyrazolo[1,5-a]pyridin-5-ol](/img/structure/B11923474.png)



![1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid](/img/structure/B11923498.png)







